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molecular formula C10H9NO3S B5621776 7-Hydroxynaphthalene-2-sulfonamide

7-Hydroxynaphthalene-2-sulfonamide

Cat. No. B5621776
M. Wt: 223.25 g/mol
InChI Key: QYPVGIIMYGUYNU-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 11, sodium 7-oxidonaphthalene-2-sulfonate (Pfaltz and Bauer, 1.00 g, 3.73 mmol) was converted to the title compound (40 mg, 5%) after purification using preparative HPLC. 1H NMR (DMSO-d6) δ 8.17 (s, 1H), 7.95 (d, J=8.6 Hz, 1H), 7.87 (d, J=8.8 Hz, 2H), 7.62 (dd, J=8.6, 1.8 Hz, 1H), 7.35 (s, 2H), 7.28 (d, J=2.2 Hz, 1H), 7.23 (dd, J=8.9, 2.3 Hz, 1H); MS(ESI−) m/z 236.3 (M−H)−.
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 7-oxidonaphthalene-2-sulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Yield
5%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1.[O-:16]C1C=C2C(C=CC(S([O-])(=O)=O)=C2)=CC=1.[Na+].[Na+]>>[OH:16][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:9]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)N
Name
sodium 7-oxidonaphthalene-2-sulfonate
Quantity
1 g
Type
reactant
Smiles
[O-]C1=CC=C2C=CC(=CC2=C1)S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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